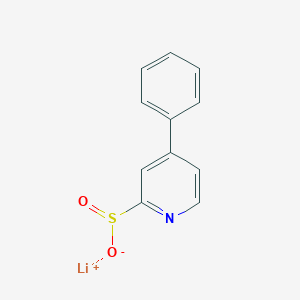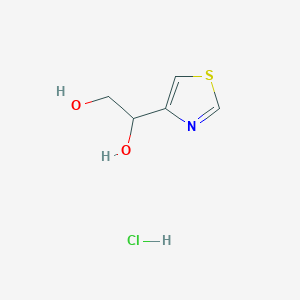![molecular formula C14H27NSi B6602312 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole CAS No. 90971-71-4](/img/structure/B6602312.png)
3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole, also known as 3-MTP, is an organosilicon compound that has a wide range of applications in the fields of organic synthesis, catalysis, and materials science. It is a heterocyclic compound that contains a pyrrole ring and a methyl group linked to a silicon atom, and is a versatile reagent used in a variety of reactions. 3-MTP is a highly reactive compound and has been studied for its potential applications in fields such as drug discovery, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole has been studied for its potential applications in a variety of scientific research fields. It has been used as an efficient catalyst for the synthesis of polyfunctionalized heterocycles, and has shown potential for use in the synthesis of pharmaceuticals and agrochemicals. In addition, this compound has been studied for its potential use as a reagent in the synthesis of polymers, as well as for its potential use as a catalyst in the polymerization of olefins.
Mecanismo De Acción
The mechanism of action of 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole is not fully understood. It is believed that this compound acts as a Lewis acid, and its reactivity is due to its ability to form a stable cationic species. This cationic species is thought to be responsible for the catalytic activity of this compound, as it is able to interact with a variety of substrates to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound has the potential to affect the activity of enzymes involved in metabolic pathways, as well as the activity of receptors and transporters. In addition, this compound has been shown to have an effect on the expression of certain genes, and has been shown to be able to induce apoptosis in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole in laboratory experiments is its high reactivity, which makes it an ideal reagent for a variety of reactions. In addition, this compound is relatively easy to handle and store, and is not toxic or hazardous. However, this compound is also highly sensitive to moisture and light, and must be stored in a dry and dark environment.
Direcciones Futuras
Future research on 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole could focus on its potential applications in the fields of drug discovery, biochemistry, and materials science. In addition, further research could be conducted to gain a better understanding of its mechanism of action, as well as its biochemical and physiological effects. Finally, further research could focus on the development of new synthesis methods for this compound, as well as the development of new catalysts and reagents based on this compound.
Métodos De Síntesis
3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole can be synthesized using two main methods. The first method is the direct synthesis of this compound from a mixture of tris(propyl)silane and 3-methylpyrrole. In this method, the two starting materials are heated together in an inert atmosphere, such as argon, to produce this compound. The second method is the indirect synthesis of this compound from tris(propyl)silane and 3-methylpyrrole bromide. In this method, the 3-methylpyrrole bromide is first reacted with tris(propyl)silane, and then the product is hydrolyzed to produce this compound.
Propiedades
IUPAC Name |
(3-methylpyrrol-1-yl)-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NSi/c1-11(2)16(12(3)4,13(5)6)15-9-8-14(7)10-15/h8-13H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSUGHKFJIMMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)



![2-chloro-5-[(difluoromethyl)sulfanyl]pyridine](/img/structure/B6602285.png)
![octahydropyrazolidino[1,5-a]pyridin-2-one](/img/structure/B6602286.png)
![1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene](/img/structure/B6602288.png)

![2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6602297.png)




